molecular formula C24H28O10 B164396 Agrimonolide-6-O-glucopyranoside CAS No. 126223-29-8

Agrimonolide-6-O-glucopyranoside

Cat. No. B164396
CAS RN: 126223-29-8
M. Wt: 476.5 g/mol
InChI Key: GTNBYGORCDLAFG-KAJSMZSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agrimonolide-6-O-glucopyranoside is a natural product found in Agrimonia pilosa and Lawsonia inermis . It is a derivative of isocoumarins with the molecular formula C24H28O10 .


Molecular Structure Analysis

The molecular weight of Agrimonolide-6-O-glucopyranoside is 476.5 g/mol . The IUPAC name is (3S)-8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one .


Physical And Chemical Properties Analysis

Agrimonolide-6-O-glucopyranoside is a powder . It is highly lipophilic and readily crosses the blood–brain barrier .

Scientific Research Applications

Cancer Treatment

Agrimonolide (AM), a derivative of isocoumarins, has been studied for its potential use in cancer treatment . It has shown promising results in vitro, with no cytotoxicity over a range of concentrations in different types of cells .

Inflammation Management

AM has also been found to have anti-inflammatory properties . This makes it a potential natural treatment for various inflammatory diseases.

Treatment of Hepatic Injury

Research has indicated that AM could be used in the treatment of hepatic injury . This could be a significant breakthrough in the field of hepatology.

Myocardial Damage Treatment

AM has been studied for its potential use in the treatment of myocardial damage . This could have significant implications for the treatment of heart disease.

Diabetes Mellitus Management

AM has shown strong α-glucosidase inhibitory activities , which could be beneficial in managing diabetes mellitus. It could potentially help in decreasing postprandial hyperglycemia, a common issue in Type 2 Diabetes Mellitus .

Pharmaceutical Research

Agrimonolide 6-O-glucoside is used as a reference standard in pharmaceutical research . This helps in the development of new drugs and therapies.

Safety and Hazards

Users are advised to avoid breathing mist, gas or vapours of Agrimonolide-6-O-glucopyranoside. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

It has been found to have antimicrobial activity , indicating that it may interact with microbial proteins or enzymes.

Mode of Action

It has been suggested that it may exert its effects by modulating the balance between Treg and Th17 cells through the suppression of the Notch and JAK2/STAT3 signaling pathways . This modulation could potentially alter immune responses, contributing to its therapeutic effects.

Biochemical Pathways

Agrimonolide 6-O-glucoside appears to affect the Notch and JAK2/STAT3 signaling pathways . These pathways play crucial roles in cell proliferation, differentiation, and apoptosis, and their modulation could lead to various downstream effects. For instance, the suppression of these pathways could potentially reduce inflammation and mitigate conditions like DSS-induced colitis .

Pharmacokinetics

It is known to be highly lipophilic and can readily cross the blood-brain barrier . This suggests that it may have good bioavailability and could potentially reach various tissues in the body.

Result of Action

Agrimonolide 6-O-glucoside has been found to have hepatoprotective activity . It also mitigates DSS-induced colitis by modulating the balance between Treg and Th17 cells . These effects are likely the result of its interaction with its targets and its influence on various biochemical pathways.

Action Environment

Like other bioactive compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name

(3S)-8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O10/c1-31-14-5-2-12(3-6-14)4-7-15-8-13-9-16(10-17(26)19(13)23(30)32-15)33-24-22(29)21(28)20(27)18(11-25)34-24/h2-3,5-6,9-10,15,18,20-22,24-29H,4,7-8,11H2,1H3/t15-,18+,20+,21-,22+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNBYGORCDLAFG-KAJSMZSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155122
Record name Agrimonolide-6-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agrimonolide-6-O-glucopyranoside

CAS RN

126223-29-8
Record name Agrimonolide-6-O-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126223298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agrimonolide-6-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agrimonolide-6-O-glucopyranoside
Reactant of Route 2
Agrimonolide-6-O-glucopyranoside
Reactant of Route 3
Agrimonolide-6-O-glucopyranoside
Reactant of Route 4
Agrimonolide-6-O-glucopyranoside
Reactant of Route 5
Agrimonolide-6-O-glucopyranoside
Reactant of Route 6
Agrimonolide-6-O-glucopyranoside

Q & A

Q1: What are the potential antimicrobial properties of Agrimonolide-6-O-glucopyranoside?

A1: Research suggests that Agrimonolide-6-O-glucopyranoside, a compound found in Potentilla reptans (Creeping Cinquefoil), demonstrates promising antimicrobial activity. Studies show its efficacy against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli []. While further research is necessary to fully elucidate its mechanism of action, this compound presents an exciting avenue for developing novel antimicrobial agents.

Q2: How does Agrimonolide-6-O-glucopyranoside interact with biological targets?

A2: While specific details on Agrimonolide-6-O-glucopyranoside's mechanism of action are still under investigation, one study employed molecular docking simulations to predict its interactions []. This computational analysis suggested that Agrimonolide-6-O-glucopyranoside exhibits strong binding affinity to the AcuA protein, a key enzyme involved in bacterial fatty acid biosynthesis. This interaction potentially disrupts the bacterial cell membrane formation, ultimately leading to cell death. Further experimental validation is required to confirm these findings and fully understand the compound's mode of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.